molecular formula C12H18KNO5 B2845426 Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate CAS No. 2413896-08-7

Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate

Cat. No.: B2845426
CAS No.: 2413896-08-7
M. Wt: 295.376
InChI Key: GHXRIUWJKLBDEB-UHFFFAOYSA-N
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Description

Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate is a compound characterized by its unique structure comprising piperidine and ester functional groups. Its versatile reactivity makes it a significant compound in various fields of chemistry and related sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step process:

  • Formation of the Piperidine Ring: : The piperidine ring is prepared via the reductive amination of a keto ester with an appropriate amine.

  • Esterification: : The piperidine intermediate undergoes esterification with 2-methylpropan-2-ol under acidic conditions.

  • Final Formation: : The potassium salt is formed through neutralization with potassium hydroxide.

Industrial Production Methods: Industrial methods focus on optimizing yield and purity. Large-scale production typically involves continuous flow reactors for each synthesis step, ensuring consistent reaction conditions and efficient scale-up.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: : Reduction reactions yield different piperidine derivatives.

  • Substitution: : It can participate in nucleophilic substitution reactions, replacing the ester group with various nucleophiles.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate and chromium trioxide.

  • Reduction: : Commonly performed using lithium aluminum hydride or hydrogen with a palladium catalyst.

  • Substitution: : Utilizes reagents like sodium alkoxides and amines.

Major Products:
  • Oxidized Derivatives: : Include carboxylic acids and ketones.

  • Reduced Products: : Such as alcohols and simpler piperidine derivatives.

  • Substituted Products: : Varying esters and amides.

Scientific Research Applications

Chemistry:

  • Catalysis: : Acts as a ligand or intermediate in catalytic cycles.

  • Organic Synthesis: : Used in the synthesis of complex organic molecules.

Biology:
  • Drug Development: : Serves as a scaffold for designing bioactive compounds.

  • Biochemistry: : Used in studies on enzyme interactions and inhibitions.

Medicine:
  • Diagnostics: : Used as a chemical probe in imaging studies.

Industry:
  • Polymer Production: : Used in the synthesis of novel polymers.

Mechanism of Action

The compound’s action is highly dependent on its functional groups. The piperidine ring and ester groups facilitate binding interactions with various molecular targets such as enzymes and receptors. This compound often modulates biological pathways through:

  • Enzyme Inhibition: : Binding to the active site of enzymes, reducing their activity.

  • Receptor Binding: : Interacting with cell surface receptors to influence cellular signaling pathways.

Comparison with Similar Compounds

Unique Features:

  • The combined presence of piperidine and ester groups gives it unique reactivity and binding properties.

  • The esterification with 2-methylpropan-2-ol offers enhanced stability compared to other esters.

Similar Compounds:
  • Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyrrolidine-3-carboxylate: : Similar but has a pyrrolidine ring instead of piperidine.

  • Potassium;1-[2-(2-methylpropan-2-yloxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate: : A close analog with slight structural variations.

  • Potassium;1-[2-(2-ethylpropan-2-yloxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate: : Another analog with an ethyl group instead of a methyl group.

Properties

IUPAC Name

potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5.K/c1-12(2,3)18-9(14)7-13-6-4-5-8(10(13)15)11(16)17;/h8H,4-7H2,1-3H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAGJZIFQZVEAC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCC(C1=O)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18KNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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